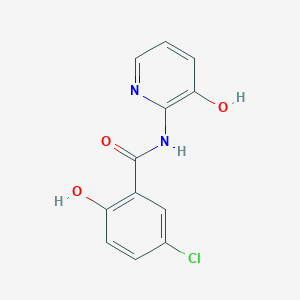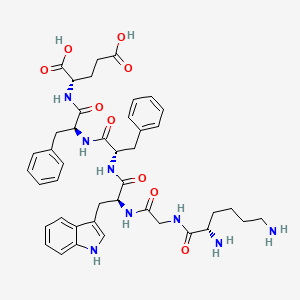![molecular formula C17H19NSe B14207855 Benzenemethanamine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-71-6](/img/structure/B14207855.png)
Benzenemethanamine, N-[2-(phenylseleno)butylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is an organic compound with the molecular formula C17H19NSe. This compound is characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a butylidene chain. It is a selenium-containing compound, which makes it of interest in various fields of research due to selenium’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under specific conditions. One common method involves the use of phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for Benzenemethanamine, N-[2-(phenylseleno)butylidene]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the phenylseleno group.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding amine without the phenylseleno group.
Substitution: Compounds with the phenylseleno group replaced by other functional groups.
Scientific Research Applications
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its role in various biological processes.
Industry: Used in the development of new materials and catalysts that incorporate selenium.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and cellular protection against oxidative stress. The compound may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-: A related compound without the selenium atom.
Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-: A similar compound with a different alkyl chain length.
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. The selenium atom in the compound enhances its reactivity and potential biological activities compared to similar compounds without selenium.
Properties
CAS No. |
831200-71-6 |
|---|---|
Molecular Formula |
C17H19NSe |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-benzyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C17H19NSe/c1-2-16(19-17-11-7-4-8-12-17)14-18-13-15-9-5-3-6-10-15/h3-12,14,16H,2,13H2,1H3 |
InChI Key |
URGPEHFWYKCRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)
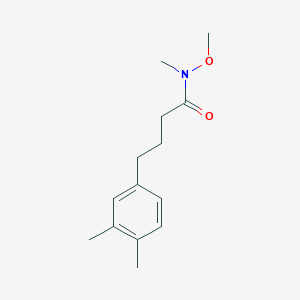
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
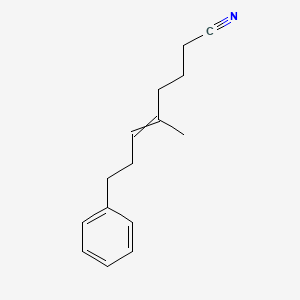
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
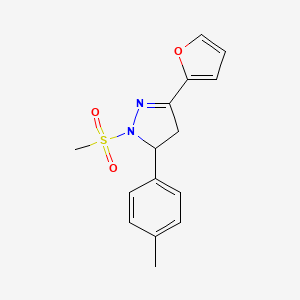

![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
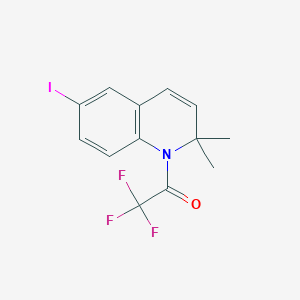
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
